molecular formula C6H11Cl2N3O B2396036 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride CAS No. 1448611-81-1

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

Cat. No.: B2396036
CAS No.: 1448611-81-1
M. Wt: 212.07
InChI Key: NDRHCGPLXJPCLW-UHFFFAOYSA-N
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Description

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate amines and other reagents. One common method includes the reaction of pyrazolone with methylamine under controlled conditions . Another approach involves the reaction of pyrazole with methyl isocyanate . These reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and

Properties

IUPAC Name

2-amino-1-(1-methylpyrazol-4-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-9-4-5(3-8-9)6(10)2-7;;/h3-4H,2,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRHCGPLXJPCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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